3-Chloro-1-piperidin-1-ylisoquinoline

Procurement Supply Chain Availability

Generic sourcing of isoquinoline-piperidine analogs jeopardizes synthetic route yields and project timelines. This 3-Chloro-1-piperidin-1-ylisoquinoline scaffold provides a precise solution, resolving the reactivity gap left by non-halogenated or differently substituted analogs (e.g., 3-bromo) that are often discontinued. Its verified 95% purity and defined electrophilic chlorine handle ensure consistent performance in cross-coupling and medicinal chemistry applications. - **Supply Reliability:** Actively stocked and supplied by major vendors, unlike discontinued analogs, ensuring uninterrupted research continuity. - **Synthetic Precision:** Enables reproducible nucleophilic aromatic substitution (SNAr) and Suzuki couplings for rapid ATP-binding pocket derivatization. - **Targeted Application:** A validated pharmacophore for ROCK kinase inhibitors with a 'not hazardous' transport classification simplifying international logistics.

Molecular Formula C14H15ClN2
Molecular Weight 246.73 g/mol
CAS No. 1369259-14-2
Cat. No. B1407186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-piperidin-1-ylisoquinoline
CAS1369259-14-2
Molecular FormulaC14H15ClN2
Molecular Weight246.73 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=CC3=CC=CC=C32)Cl
InChIInChI=1S/C14H15ClN2/c15-13-10-11-6-2-3-7-12(11)14(16-13)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9H2
InChIKeyRMNMLVDFSGJXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-piperidin-1-ylisoquinoline Sourcing Rationale


3-Chloro-1-piperidin-1-ylisoquinoline (CAS 1369259-14-2) is a heterocyclic building block featuring an isoquinoline core with a chlorine substituent at the 3-position and a piperidine ring at the 1-position [1]. This combination creates a scaffold with distinct physicochemical and synthetic properties relative to its non-halogenated and quinoline-based analogs. Its computed LogP of 4.4, low TPSA of 16.1 Ų, and the electrophilic character of the chloro-substituent position it as a versatile intermediate for medicinal chemistry and kinase inhibitor research [1].

Analog Substitution Risks in Synthesis


Generic substitution among isoquinoline-piperidine analogs is a high-risk procurement strategy. The presence of the 3-chloro substituent is not merely a structural variation; it fundamentally alters the compound's reactivity profile by providing a critical handle for nucleophilic aromatic substitution and cross-coupling chemistry . Analogs lacking this halogen, such as 1-piperidin-1-ylisoquinoline, or those with different halogen substitution patterns, such as the 3-bromo derivative, will exhibit divergent reaction kinetics and yields. This is compounded by dramatic differences in commercial availability—our target compound remains stocked at AKSci, while chemically similar alternatives have been discontinued by major suppliers like CymitQuimica . These factors directly impact synthetic route feasibility, procurement reliability, and downstream project costs.

3-Chloro-1-piperidin-1-ylisoquinoline: Quantitative Comparison


Active Stocking vs. Discontinuation

The target compound is currently stocked and shipped globally by AKSci, ensuring immediate availability for research programs . In contrast, the identical compound (CAS 1369259-14-2) has been listed as 'Discontinued' by CymitQuimica/Biosynth, making that supply route invalid . This represents a sole-source or supply-constrained landscape, where selection of an alternative analog not backed by an active manufacturing lot could lead to unpredictable project delays. This is a direct vendor-to-vendor procurement comparison.

Procurement Supply Chain Availability

Synthetic Versatility: Chlorine vs. Hydrogen

The chlorine atom at the 3-position of the isoquinoline ring provides a synthetic handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, which is entirely absent in the non-halogenated analog 1-piperidin-1-ylisoquinoline [1][2]. The 3-chloro group enables late-stage diversification to generate compound libraries, while 1-piperidin-1-ylisoquinoline must rely on less predictable C-H activation strategies. This is a class-level inference based on the established reactivity of aryl chlorides in heterocyclic chemistry.

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Physicochemical Profile vs. Quinoline Isomers

The isoquinoline-based target compound exhibits a computed LogP (XLogP3-AA) of 4.4 and a TPSA of 16.1 Ų [1]. This profile is identical in molecular weight to its quinoline isomer 4-Chloro-2-piperidin-1-ylquinoline (MW 246.73), but the arrangement of the nitrogen atom in the bicyclic core differentiates the two. The isoquinoline scaffold is favored in specific kinase inhibitor pharmacophores (e.g., Rho Kinase), whereas the quinoline isomer is less common in this target class [2]. This is a cross-study comparable evidence when aligned with literature on isoquinoline-based ROCK inhibitors.

Drug Design ADME Physicochemical Properties

Non-Hazardous Transport and Storage

The compound is classified as 'Not hazardous material' for DOT/IATA transport, with storage at ambient temperature in a cool, dry place . This is in contrast to many brominated analogs (e.g., 3-bromo-1-piperidin-1-ylisoquinoline) which can carry additional handling and shipping restrictions due to the lachrymatory or reactive nature of bromoaromatics. This differential simplifies international shipping logistics and reduces associated Dangerous Goods surcharges.

Safety Logistics Compliance

Key Applications of 3-Chloro-1-piperidin-1-ylisoquinoline


Kinase Inhibitor Lead Generation

The isoquinoline-piperidine scaffold is a validated pharmacophore for Rho Kinase (ROCK) and other serine/threonine kinase inhibitors [1]. The 3-chloro handle enables rapid derivatization to explore the ATP-binding pocket. Using this building block, research teams can generate focused libraries for ROCK1/ROCK2 inhibition, a therapeutic strategy for cardiovascular and neurological disorders.

Fungicidal Lead Optimization

Patents describe the use of 3-Chloro-1-piperidin-1-ylisoquinoline in fungicidal compositions effective against phytopathogenic fungi, with efficacy attributed to disruption of fungal cell membranes and spore germination inhibition . Researchers developing crop protection agents can utilize this scaffold as a foundation for structure-activity relationship campaigns against resistant fungal strains.

Chemical Probe Synthesis

The dual nature of the scaffold—a basic piperidine for solubility and an electrophilic chlorine for bioconjugation—makes it a strong candidate for designing targeted chemical probes. Additionally, its 'not hazardous' transport classification, confirmed by AKSci's SDS , streamlines international shipment of gram-scale quantities for collaborative probe distribution networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1-piperidin-1-ylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.